Cas no 67768-61-0 (1-Cyclohexyl-1H-imidazole)

1-Cyclohexyl-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 1-Cyclohexylimidazole
- 1-Cyclohexyl-1H-imidazole
- 1-cyclohexyl-imidazole
- 1H-Imidazole, 1-cyclohexyl-
- 1H-Imidazole,1-cyclohexyl
- 3-cyclohexylimidazole
- cyclohexylimidazole
- N-cyclohexyl-imidazole
- 2-(1h-imidazol-1-yl)cyclohexane
- 5114AJ
- SY029765
- AK153136
- 67768-61-0
- AKOS009604087
- AB01006937-01
- DTXSID00449112
- W-205651
- CS-0060792
- W17294
- MFCD14707911
- SCHEMBL285095
- DS-7389
- DB-126875
-
- MDL: MFCD14707911
- インチ: 1S/C9H14N2/c1-2-4-9(5-3-1)11-7-6-10-8-11/h6-9H,1-5H2
- InChIKey: VGZINEPOBWTUEH-UHFFFAOYSA-N
- ほほえんだ: N1(C([H])=NC([H])=C1[H])C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 150.11600
- どういたいしつりょう: 150.115698455g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.8
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- ふってん: 302.9±11.0℃/760mmHg
- PSA: 17.82000
- LogP: 2.38830
1-Cyclohexyl-1H-imidazole セキュリティ情報
1-Cyclohexyl-1H-imidazole 税関データ
- 税関コード:2933290090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
1-Cyclohexyl-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM187006-1g |
1-Cyclohexyl-1H-imidazole |
67768-61-0 | 95%+ | 1g |
$133 | 2023-03-07 | |
Chemenu | CM187006-5g |
1-Cyclohexyl-1H-imidazole |
67768-61-0 | 95+% | 5g |
$535 | 2021-08-05 | |
abcr | AB513073-1 g |
1-Cyclohexyl-1H-imidazole; . |
67768-61-0 | 1g |
€245.80 | 2023-06-14 | ||
abcr | AB513073-10 g |
1-Cyclohexyl-1H-imidazole; . |
67768-61-0 | 10g |
€1023.60 | 2023-06-14 | ||
abcr | AB513073-5 g |
1-Cyclohexyl-1H-imidazole; . |
67768-61-0 | 5g |
€606.40 | 2023-06-14 | ||
Chemenu | CM187006-1g |
1-Cyclohexyl-1H-imidazole |
67768-61-0 | 95+% | 1g |
$169 | 2021-08-05 | |
Cooke Chemical | BD3004245-250mg |
1-Cyclohexyl-1H-imidazole |
67768-61-0 | 97% | 250mg |
RMB 128.00 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AI701-5g |
1-Cyclohexyl-1H-imidazole |
67768-61-0 | 97% | 5g |
3364CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AI701-250mg |
1-Cyclohexyl-1H-imidazole |
67768-61-0 | 97% | 250mg |
360CNY | 2021-05-08 | |
Cooke Chemical | BD3004245-10g |
1-Cyclohexyl-1H-imidazole |
67768-61-0 | 97% | 10g |
RMB 2955.20 | 2025-02-21 |
1-Cyclohexyl-1H-imidazole 関連文献
-
Giulia Sapuppo,Qian Wang,Dominique Swinnen,Jieping Zhu Org. Chem. Front. 2014 1 240
1-Cyclohexyl-1H-imidazoleに関する追加情報
1-Cyclohexyl-1H-imidazole (CAS No. 67768-61-0): A Comprehensive Overview
1-Cyclohexyl-1H-imidazole (CAS No. 67768-61-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique structure and properties, has found applications in various scientific and industrial domains. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of 1-Cyclohexyl-1H-imidazole.
Chemical Structure and Properties
1-Cyclohexyl-1H-imidazole is a cyclic compound with a molecular formula of C9H13N2. It consists of a cyclohexyl group attached to an imidazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. The imidazole ring is known for its basicity and ability to form hydrogen bonds, making it an important functional group in many biological systems. The cyclohexyl group adds steric bulk and hydrophobicity to the molecule, influencing its solubility and reactivity.
The physical properties of 1-Cyclohexyl-1H-imidazole include a melting point of approximately 95°C and a boiling point of around 230°C at standard atmospheric pressure. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for various chemical reactions and biological assays.
Synthesis Methods
The synthesis of 1-Cyclohexyl-1H-imidazole can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of cyclohexylamine with glyoxal in the presence of an acid catalyst. This reaction proceeds via the formation of an intermediate imine, which then cyclizes to form the imidazole ring. Another approach involves the reaction of cyclohexylamine with 2-chloroacetonitrile followed by hydrolysis and cyclization.
A more recent and efficient method involves the use of microwave-assisted synthesis, which significantly reduces reaction times and improves yields. This method typically involves the reaction of cyclohexylamine with glyoxal in a microwave reactor under optimized conditions. The use of microwave technology has gained popularity due to its ability to enhance reaction rates and selectivity while reducing energy consumption.
Biological Activities
1-Cyclohexyl-1H-imidazole has been studied for its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. Research has shown that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways, making it a potential lead compound for drug development.
In one study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of 1-Cyclohexyl-1H-imidazole on human carbonic anhydrase (CA) isoforms. Carbonic anhydrases are zinc metalloenzymes that play crucial roles in various physiological processes, including respiration, pH regulation, and ion transport. The study found that 1-Cyclohexyl-1H-imidazole exhibited selective inhibition against CA II and CA IV isoforms, with IC50 values in the low micromolar range. These findings suggest that 1-Cyclohexyl-1H-imidazole could be further developed as a therapeutic agent for conditions associated with dysregulated carbonic anhydrase activity.
Another area of interest is the potential role of 1-Cyclohexyl-1H-imidazole(CAS No. 67768-61-0)) as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that mediate cellular responses to various stimuli, including hormones, neurotransmitters, and sensory signals. Preliminary studies have indicated that
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Safety is a critical aspect when considering the use of any chemical compound in research or industrial applications. While
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In vitro cytotoxicity assays have shown that this compound has minimal effects on normal human cells at concentrations relevant to its biological activities. Nevertheless, careful dose optimization will be crucial to minimize any potential adverse effects during therapeutic applications.
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